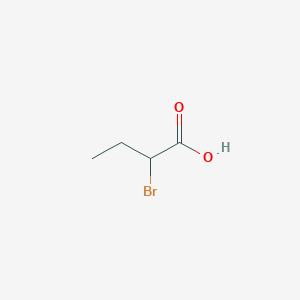

2-Bromobutanoic acid

説明

The exact mass of the compound 2-Bromobutyric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8024. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQLSKVCTLCIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Record name | 2-bromobutyric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-bromobutyric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861642 | |

| Record name | Butanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; [Merck Index] | |

| Record name | alpha-Bromobutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | alpha-Bromobutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

80-58-0 | |

| Record name | 2-Bromobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromobutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BROMOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCO6PW23BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobutanoic acid, a halogenated carboxylic acid, is a versatile chemical intermediate with significant applications in organic synthesis and drug development. Its chemical structure, featuring a bromine atom at the alpha-position to the carboxyl group, imparts unique reactivity, making it a valuable precursor for the synthesis of a wide range of more complex molecules, including substituted carboxylic acids and amino acids.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid with a distinct acrid odor.[1] It is a chiral molecule, existing as two enantiomers, (R)- and (S)-2-bromobutanoic acid, as well as a racemic mixture. The quantitative physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C4H7BrO2 | [2] |

| Molecular Weight | 167.00 g/mol | [2] |

| CAS Number | 80-58-0 (Racemic) | [3] |

| 2681-94-9 ((R)-enantiomer) | [3] | |

| 32659-49-7 ((S)-enantiomer) | [3] | |

| Appearance | Colorless to pale yellow liquid/solid | [1][4] |

| Melting Point | -4 °C | [3] |

| Boiling Point | 99-103 °C at 10 mmHg | [3][4] |

| Density | 1.567 g/mL at 25 °C | [3][4] |

Solubility and Spectroscopic Data

| Property | Value | Reference |

| Water Solubility | 66 g/L (20 °C) | [3] |

| Other Solubilities | Soluble in alcohols and acetone (B3395972) | [1] |

| pKa | ~2.95 | [3] |

| Refractive Index (n20/D) | 1.474 | |

| ¹H NMR | δ ~4.3 (t, 1H, CHBr), ~2.1 (m, 2H, CH₂), ~1.1 (t, 3H, CH₃), 10-12 (s, 1H, COOH) | [5] |

| ¹³C NMR | Predicted shifts: ~170-175 (C=O), ~50-55 (CHBr), ~33-38 (CH₂), ~28-33 (CH₃) | [6] |

| IR (Infrared) | ~3000 cm⁻¹ (broad, O-H), ~1710 cm⁻¹ (C=O), ~600 cm⁻¹ (C-Br) | [5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.

Synthesis of this compound via Hell-Volhard-Zelinsky (HVZ) Reaction

The most common method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of butanoic acid.

Materials:

-

Butanoic acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine butanoic acid and a catalytic amount of red phosphorus.

-

Gently heat the mixture.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to heat the mixture under reflux until the evolution of hydrogen bromide gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add water to the mixture to hydrolyze the intermediate 2-bromobutanoyl bromide.

-

The resulting mixture is then purified by distillation under reduced pressure to yield this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Method 1: Distillation

-

Apparatus: Standard vacuum distillation setup.

-

Procedure:

Method 2: Recrystallization (Adapted from a similar compound) While this compound is often a liquid at room temperature, its derivatives or the acid itself under certain conditions can be purified by recrystallization. The following is a general protocol adaptable for solid derivatives.

-

Solvent System: A common approach is to use a binary solvent system, such as ethanol/acetone.[7]

-

Procedure:

-

Dissolve the crude solid in a minimal amount of hot ethanol.[7]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated at reflux for 5-10 minutes.[7]

-

Perform a hot filtration to remove insoluble impurities and charcoal.[7]

-

To the hot filtrate, slowly add acetone until the solution becomes slightly turbid, then reheat until clear.[7]

-

Allow the flask to cool slowly to room temperature to induce crystallization.[7]

-

Cool the flask in an ice bath to maximize crystal formation.[7]

-

Collect the crystals by vacuum filtration and wash with a small amount of cold acetone or diethyl ether.[7]

-

Dry the purified crystals under vacuum.[7]

-

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Instrument Parameters:

-

Instrument: 300 MHz or higher NMR Spectrometer.

-

Reference: Tetramethylsilane (TMS) is typically used as an internal standard.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Sample Preparation (Solid as KBr Pellet):

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of carboxylic acids by GC can be challenging due to their polarity. Derivatization is often employed to improve chromatographic performance.

-

Derivatization Protocol (Silylation - adapted from a similar compound):

-

Accurately weigh approximately 1 mg of this compound into a reaction vial and evaporate to dryness if in solution.[10]

-

Add 100 µL of anhydrous acetonitrile (B52724) and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[10]

-

Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 30 minutes.[10]

-

Allow the vial to cool to room temperature before injection into the GC-MS system.[10]

-

Chemical Reactivity and Applications in Drug Development

The presence of the bromine atom at the α-position makes this compound a valuable synthetic intermediate.[1] The electron-withdrawing nature of the bromine atom increases the acidity of the carboxylic acid proton and makes the α-carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, where the bromide ion is displaced by a variety of nucleophiles. This allows for the introduction of different functional groups at the α-position. A key application is the synthesis of α-amino acids through reaction with ammonia, which is a fundamental transformation in the synthesis of peptides and peptidomimetics.[11]

Use as a Building Block in Drug Synthesis

This compound serves as a building block for various pharmaceutical compounds. For instance, it is used in the preparation of the anticonvulsant medication Levetiracetam.[3] Its structural similarity to natural metabolites also suggests its potential role in metabolic pathways and as an inhibitor for specific enzymes, making it a compound of interest in drug discovery and pharmacological studies.[1]

Visualizing Synthetic and Analytical Workflows

To provide a clear understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate key workflows.

Conclusion

This compound is a fundamentally important chemical entity for researchers and professionals in the field of drug development and organic synthesis. Its well-defined chemical properties and reactivity, coupled with established synthetic and analytical protocols, make it a reliable and versatile building block. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective application in the creation of novel and complex molecules with potential therapeutic value.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. benchchem.com [benchchem.com]

- 11. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Physical Properties of 2-Bromobutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromobutanoic acid (also known as α-bromobutyric acid). The information is curated for professionals in research, science, and drug development who require precise data for modeling, synthesis, and formulation activities. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual workflows for clarity.

Quantitative Physical Properties

The physical characteristics of this compound are crucial for its handling, reaction setup, and integration into various chemical processes. The following table summarizes its key physical properties based on reported literature values.

| Property | Value | Units | Notes | Citations |

| Molecular Formula | C₄H₇BrO₂ | - | - | [1][2][3] |

| Molecular Weight | 167.00 | g/mol | - | [1][4][5] |

| Appearance | Colorless to clear yellow oily liquid | - | - | [6] |

| Melting Point | -4 | °C | Racemic mixture | [4][6][7][8] |

| Boiling Point | 99 - 103 | °C | at 10 mmHg | [6][8][9] |

| 127 - 128 | °C | at 25 mmHg | [5] | |

| 181 - 182 | °C | at 250 mmHg | [5] | |

| Density | 1.567 | g/mL | at 25 °C | [6][7][8] |

| Solubility in Water | 66 | g/L | at 20 °C | [6][8] |

| Soluble in 15 parts water | - | - | [6][10] | |

| Solubility in Organic Solvents | Soluble | - | In alcohol and ether | [6][10] |

| pKa | 2.94 | - | at 35 °C | [6][11] |

| Refractive Index (n20/D) | 1.474 | - | at 20 °C | [6][7][9] |

| Vapor Pressure | 0.0533 | mmHg | at 25 °C | [6][8] |

| Flash Point | >110 | °C | - | [6] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties of this compound.

Melting Point Determination

The reported melting point of this compound is -4 °C.[4][6][7][8] This sub-ambient melting point requires a specialized apparatus capable of controlled cooling and heating.

Methodology:

-

Sample Preparation: A small amount of this compound is introduced into a capillary tube.

-

Apparatus: A cryostatic melting point apparatus is utilized. This device allows for the precise control of temperature below ambient conditions.

-

Procedure:

-

The capillary tube containing the sample is placed in the apparatus, which is pre-cooled to a temperature below the expected melting point (e.g., -15 °C).

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The sample is observed through a magnifying lens.

-

The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.

-

Boiling Point Determination at Reduced Pressure

This compound decomposes at its atmospheric boiling point.[5] Therefore, its boiling point is determined at reduced pressure (vacuum).

Methodology:

-

Apparatus: A vacuum distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, a thermometer, and a connection to a vacuum pump with a manometer to measure the pressure.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips.

-

The system is evacuated to the desired pressure (e.g., 10 mmHg).

-

The distillation flask is heated gently.

-

The temperature is monitored, and the boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of condensate is observed.

-

Solubility Determination

The solubility of this compound in water can be determined by preparing a saturated solution and measuring its concentration.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to ensure equilibrium is reached.

-

Separation and Analysis: The undissolved acid is separated from the solution by filtration or centrifugation. A known volume of the clear, saturated solution is then carefully removed.

-

Quantification: The concentration of this compound in the aliquot is determined by titration with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator. The solubility is then calculated and expressed in grams per liter (g/L).

Spectroscopic Analysis

2.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of this compound.

-

¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

-

¹³C NMR: Provides information about the number of different types of carbon atoms.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, integration, and splitting patterns of the peaks in the spectra are analyzed to confirm the structure of the molecule.

2.4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the FT-IR spectrometer, and the infrared spectrum is recorded.

-

Data Analysis: The characteristic absorption bands in the spectrum are assigned to specific functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-Br stretch.

Visualizations

The following diagrams illustrate the experimental workflows for determining the key physical properties of this compound.

References

- 1. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. pennwest.edu [pennwest.edu]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to (S)-2-Bromobutanoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Bromobutanoic acid is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed methodologies for its synthesis and characterization. The document outlines both the classical synthesis of the racemic mixture and the subsequent chiral resolution to obtain the desired (S)-enantiomer. Key analytical data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), are presented in a structured format. Furthermore, this guide includes detailed experimental protocols and logical workflow diagrams to assist researchers in the practical application of this compound.

Chemical Structure and Properties

(S)-2-Bromobutanoic acid, a derivative of butanoic acid, possesses a stereogenic center at the alpha-carbon, to which a bromine atom is attached. This chirality is a key feature, making it a crucial intermediate in asymmetric synthesis.

Table 1: Physicochemical Properties of 2-Bromobutanoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇BrO₂ | [1] |

| Molar Mass | 167.00 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.567 g/mL at 25 °C | [1] |

| Melting Point | -4 °C (racemate) | [1] |

| Boiling Point | 99-103 °C at 10 mmHg | [1] |

| Solubility in Water | 66 g/L at 20 °C | [1] |

| pKa | ~2.95 | [1] |

| CAS Number (S)-enantiomer | 32659-49-7 | [1] |

| CAS Number (R)-enantiomer | 2681-94-9 | [1] |

| CAS Number (racemate) | 80-58-0 | [1] |

Synthesis of (S)-2-Bromobutanoic Acid

The synthesis of enantiomerically pure (S)-2-bromobutanoic acid is typically achieved through the resolution of the racemic mixture, which is commonly prepared via the Hell-Volhard-Zelinsky reaction.

Synthesis of Racemic this compound via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction involves the alpha-bromination of a carboxylic acid using bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.

Experimental Protocol:

-

Materials: Butanoic acid, red phosphorus (catalytic amount), bromine.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoic acid and a catalytic amount of red phosphorus.

-

Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the complete addition of bromine, continue heating the mixture under reflux until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature.

-

Slowly add water to the mixture to hydrolyze the intermediate 2-bromobutanoyl bromide.

-

The crude this compound is then purified by distillation under reduced pressure.

-

Diagram 1: Workflow for the Hell-Volhard-Zelinsky Synthesis of this compound

Caption: A schematic workflow of the Hell-Volhard-Zelinsky reaction.

Chiral Resolution of Racemic this compound

The separation of the (S)- and (R)-enantiomers from the racemic mixture is achieved by forming diastereomeric salts with a chiral amine, such as (S)-(-)-α-phenylethylamine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol:

-

Materials: Racemic this compound, (S)-(-)-α-phenylethylamine, suitable solvent (e.g., methanol (B129727) or ethanol), hydrochloric acid (HCl).

-

Procedure:

-

Salt Formation: Dissolve the racemic this compound in a minimal amount of a suitable solvent. In a separate flask, dissolve an equimolar amount of (S)-(-)-α-phenylethylamine in the same solvent. Slowly add the amine solution to the acid solution with stirring.

-

Fractional Crystallization: Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The less soluble diastereomeric salt, in this case, the salt of (S)-2-bromobutanoic acid and (S)-(-)-α-phenylethylamine, will preferentially crystallize.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Enantiomer: Suspend the collected crystals in water and acidify with HCl (aq) to a pH of ~2. This will protonate the carboxylic acid and the amine.

-

Extraction: Extract the enantiomerically enriched (S)-2-bromobutanoic acid with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified (S)-2-bromobutanoic acid.

-

Diagram 2: Workflow for Chiral Resolution

Caption: A generalized workflow for the chiral resolution of this compound.

Spectroscopic Data and Characterization

The structure and purity of (S)-2-bromobutanoic acid are confirmed using various spectroscopic techniques. As enantiomers, the (S) and (R) forms of this compound exhibit identical spectra in an achiral environment.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0-12.0 | Singlet (broad) | 1H | -COOH |

| ~4.25 | Triplet | 1H | -CH(Br)- |

| ~2.10 | Multiplet | 2H | -CH₂- |

| ~1.05 | Triplet | 3H | -CH₃ |

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O |

| ~45 | -CH(Br)- |

| ~28 | -CH₂- |

| ~12 | -CH₃ |

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~2970 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1460, ~1380 | C-H bend (aliphatic) |

| ~1290 | C-O stretch |

| ~650 | C-Br stretch |

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 168/166 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 123/121 | [M-COOH]⁺ |

| 87 | [M-Br]⁺ |

| 73 | [CH(Br)COOH]⁺ |

| 45 | [COOH]⁺ |

| 29 | [C₂H₅]⁺ |

Applications in Drug Development

(S)-2-Bromobutanoic acid serves as a key chiral intermediate in the synthesis of a variety of pharmaceuticals. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom, allows for diverse chemical modifications. A notable application is in the synthesis of the anticonvulsant drug Levetiracetam. The stereochemistry at the C2 position is crucial for the biological activity of the final drug molecule.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, synthesis, and characterization of (S)-2-bromobutanoic acid. The experimental protocols and tabulated data are intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The methodologies described for the synthesis of the racemic mixture and its subsequent chiral resolution offer a practical pathway to obtaining this important enantiomerically pure building block. The provided spectroscopic data will aid in the analytical confirmation of the synthesized compound.

References

An In-depth Technical Guide to (R)-2-Bromobutanoic Acid

CAS Number: 2681-94-9

This technical guide provides a comprehensive overview of (R)-2-Bromobutanoic acid, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

(R)-2-Bromobutanoic acid is a chiral carboxylic acid that is widely utilized for its ability to introduce a stereocenter into a target molecule.[1] Its physical and chemical properties are summarized in the table below. The data for the racemic mixture (2-bromobutanoic acid, CAS 80-58-0) is also included for comparison, as the properties are very similar.

| Property | (R)-2-Bromobutanoic Acid | Racemic this compound |

| CAS Number | 2681-94-9[2][3] | 80-58-0[2] |

| Molecular Formula | C₄H₇BrO₂[1][3] | C₄H₇BrO₂[4] |

| Molecular Weight | 167.00 g/mol [3] | 167.001 g/mol [5] |

| Appearance | Colorless solid or pale yellow oil | Colorless to pale yellow liquid with a pungent odor[4] |

| Density | ~1.625 g/cm³[1] | 1.567 g/mL at 25 °C[2] |

| Boiling Point | 216.6 °C at 760 mmHg[1] | 99-103 °C at 10 mmHg[2] |

| Melting Point | Not specified for (R)-enantiomer | -4 °C[2] |

| Solubility | Soluble in acetone, chloroform, DCM, ether, and methanol. | Soluble in water (66 g/L at 20 °C), alcohol, and ether.[2][4] |

| pKa | ~2.95[2] | 2.95±0.10[2] |

| Refractive Index | 1.493[1] | Not specified |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of (R)-2-Bromobutanoic acid. While the spectra of the (R) and (S) enantiomers are identical in an achiral environment, they serve to confirm the compound's structure.

| Spectrum Type | Key Features |

| ¹H NMR | The proton NMR spectrum of this compound is expected to show a triplet corresponding to the methyl protons, a multiplet for the methylene (B1212753) protons, a triplet for the methine proton adjacent to the bromine, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | The carbon NMR spectrum will display four distinct signals corresponding to the methyl, methylene, methine, and carboxyl carbons. |

| IR Spectroscopy | The infrared spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and absorptions corresponding to C-H and C-Br bonds. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and the carboxyl group.[6] |

Synthesis and Chiral Resolution

The synthesis of racemic this compound is commonly achieved through the Hell-Volhard-Zelinsky reaction, which involves the bromination of butanoic acid in the presence of a phosphorus catalyst.

Obtaining the enantiomerically pure (R)-2-Bromobutanoic acid requires a chiral resolution step. A common strategy involves the derivatization of the racemic acid with a chiral auxiliary to form diastereomers, which can then be separated by conventional techniques like fractional crystallization or chromatography.

Experimental Protocol: Chiral Resolution using a Chiral Auxiliary (General Procedure)

This protocol outlines a general method for the resolution of racemic this compound.

-

Diastereomer Formation:

-

Dissolve racemic this compound in an appropriate aprotic solvent.

-

Add an equimolar amount of a chiral resolving agent (e.g., an enantiomerically pure amine like (R)-(+)-α-phenylethylamine or a chiral auxiliary like (S)-N-phenylpantolactam) and a coupling agent (e.g., dicyclohexylcarbodiimide).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

-

Separation of Diastereomers:

-

The resulting diastereomeric amides or esters will have different physical properties.

-

Separate the diastereomers by fractional crystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel.

-

-

Hydrolysis to Isolate (R)-2-Bromobutanoic Acid:

-

Treat the isolated diastereomer corresponding to the (R)-acid with an aqueous acid or base to hydrolyze the amide or ester bond.

-

Extract the (R)-2-Bromobutanoic acid with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically pure product.

-

The enantiomeric excess (ee) of the final product should be determined using chiral HPLC or by NMR spectroscopy with a chiral solvating agent.

Applications in Drug Development

The primary application of (R)-2-Bromobutanoic acid is as a chiral precursor in the synthesis of pharmaceuticals. Its most notable use is in the production of the S-enantiomer of the anticonvulsant drug, Levetiracetam.

Synthesis of Levetiracetam

(R)-2-Bromobutanoic acid is a key starting material for the synthesis of (S)-2-aminobutanamide, a crucial intermediate for Levetiracetam. The synthesis involves the conversion of the carboxylic acid to an amide, followed by nucleophilic substitution of the bromine with an amine, and subsequent cyclization.

Mechanism of Action of Levetiracetam

Levetiracetam exhibits a unique mechanism of action compared to other antiepileptic drugs.[7] It binds with high affinity to the synaptic vesicle protein 2A (SV2A), a glycoprotein (B1211001) found in the membranes of synaptic vesicles.[7][8][9][10] While the precise downstream effects are still under investigation, this interaction is believed to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability and preventing seizure propagation.[8][11]

Safety and Handling

(R)-2-Bromobutanoic acid should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Based on the safety data for the racemic mixture, it is considered corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Bromobutyric acid [webbook.nist.gov]

- 6. 2-Bromobutyric acid(80-58-0) MS spectrum [chemicalbook.com]

- 7. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. droracle.ai [droracle.ai]

- 11. Levetiracetam - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Racemic 2-Bromobutanoic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core properties, synthesis, resolution, and applications of racemic 2-bromobutanoic acid. It is intended to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical and Physical Properties

Racemic this compound is a colorless to yellowish oily liquid.[1] It is an organic bromine compound that serves as a versatile intermediate in various organic syntheses.[1][2] The presence of a chiral center at the second carbon position means it exists as a racemic mixture of (R)- and (S)-enantiomers.[3]

Table 1: Physical and Chemical Properties of Racemic this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 2-Bromobutyric acid, α-Bromobutyric acid | [3][4][5] |

| CAS Number | 80-58-0 (racemate) | [3][4][5] |

| Molecular Formula | C₄H₇BrO₂ | [1][3][4] |

| Molecular Weight | 167.00 g/mol | [4][6] |

| Appearance | Colorless to clear yellow liquid | [1][3][5] |

| Melting Point | -4 °C | [1][3][5] |

| Boiling Point | 99-103 °C at 10 mmHg; 181-182 °C at 33.25 kPa | [1][3][6] |

| Density | 1.567 g/mL at 25 °C | [1][3][6] |

| Refractive Index (n20/D) | 1.474 | [1][5][6] |

| Vapor Pressure | 0.0533 mmHg at 25 °C | [1][5] |

| Acidity (pKa) | 2.95 ± 0.10 | [3][5] |

| Flash Point | >112 °C (>230 °F) | [5][7] |

| Water Solubility | 66 g/L at 20 °C; Soluble in 15 parts water | [1][3][5] |

| Solubility in other solvents | Soluble in alcohol and ether | [1][6] |

| InChI Key | YAQLSKVCTLCIIE-UHFFFAOYSA-N | [4][8] |

| SMILES | CCC(C(=O)O)Br | [4][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific peak assignments require direct analysis of the spectra, data is available through various databases.

Table 2: Spectroscopic Data Availability

| Technique | Availability / Source |

| ¹H NMR | Spectrum available at SpectraBase.[9] Chegg provides an example for interpretation.[10] |

| ¹³C NMR | Spectrum available at ChemicalBook.[11] |

| IR Spectroscopy | Gas-phase IR spectrum available at the NIST WebBook.[12] |

| Mass Spectrometry | Mass spectrum (electron ionization) data available at the NIST WebBook.[13] |

Experimental Protocols

The standard method for synthesizing α-bromo acids like this compound is the Hell-Volhard-Zelinsky reaction, which involves the bromination of a carboxylic acid in the presence of a phosphorus catalyst.[3][14]

Methodology:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap to neutralize the HBr gas evolved during the reaction.

-

Reactant Charging: Charge the flask with butanoic acid (1.0 equivalent) and a catalytic amount of phosphorus trichloride (B1173362) (PCl₃) or red phosphorus.[14] An alternative reported method uses phosphorus tribromide (PBr₃).[2]

-

Bromination: Heat the mixture to 100-120 °C.[2][14] Slowly add bromine (Br₂) (approx. 1.1-1.2 equivalents) from the dropping funnel over several hours.[2] Maintain the temperature and continue stirring until the evolution of HBr gas ceases, which typically takes 8-18 hours.[2][14]

-

Workup: Cool the reaction mixture to room temperature. The crude product is typically a dense, dark liquid.

-

Purification: Purify the crude this compound by vacuum distillation.[14] Collect the fraction boiling at approximately 99-103 °C/10 mmHg to obtain the final product with a typical yield of 70-85%.[2][14]

Caption: Workflow for the synthesis of racemic this compound.

The separation of enantiomers from a racemic mixture is known as resolution.[15][16] For a racemic acid, this is typically achieved by reacting it with an enantiomerically pure chiral base to form a mixture of diastereomeric salts.[16][17] These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization.[17]

Methodology (General Protocol):

-

Salt Formation: Dissolve the racemic this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve an equimolar amount (or slightly less, e.g., 0.5 equivalent) of an enantiomerically pure chiral base (e.g., (-)-strychnine, (-)-brucine, or (R)-1-phenylethylamine) in the same solvent.[3][16][17]

-

Crystallization: Combine the two solutions. The diastereomeric salts will begin to form. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution.[18]

-

Separation: Isolate the crystals by vacuum filtration. The filtrate will be enriched in the more soluble diastereomer.

-

Purification of Diastereomer: Recrystallize the isolated solid from a fresh portion of the hot solvent to improve its diastereomeric purity.

-

Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong mineral acid (e.g., HCl or H₂SO₄). This will protonate the carboxylate and regenerate the free enantiomerically enriched this compound, while the chiral base will form its water-soluble salt.

-

Isolation: Extract the liberated enantiomeric acid with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the resolved enantiomer. The other enantiomer can be recovered from the filtrate from step 3 by a similar acidification and extraction process.

Caption: Logical relationship in the resolution of a racemic acid.

Applications in Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its bifunctional nature (a carboxylic acid and an alkyl bromide) allows for a wide range of chemical transformations.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): It is a key precursor in the synthesis of various APIs. A notable example is its use in the preparation of Levetiracetam, an anticonvulsant medication used to treat epilepsy.[3]

-

Synthesis of Amino Acids: It can be used to synthesize 2-aminobutanoic acid, a non-proteinogenic amino acid, through amination.[2]

-

General Alkylating Agent: The α-bromo group makes it a good alkylating agent for introducing a butanoic acid moiety into a target molecule.[19]

Caption: Role of this compound as a precursor in synthesis.

Safety and Handling

This compound is a corrosive and toxic substance that must be handled with appropriate safety precautions.[3][4][7]

Table 3: GHS Hazard Information

| Pictograms |

|

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed.[3][4]H314: Causes severe skin burns and eye damage.[3][4] |

| Precautionary Statements | P260: Do not breathe vapor or mist.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][20]P310: Immediately call a POISON CENTER or doctor.[3] |

Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably inside a certified chemical fume hood.[7][20][21] An eyewash station and safety shower must be readily available.[7]

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[7]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing, such as a lab coat, to prevent skin contact.[7][19]

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[7][20]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][20]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them a cupful of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill and Leak Procedures:

-

Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[7][21] Do not use combustible materials like sawdust.

-

Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[21]

-

Decontamination: Clean the spill area thoroughly with soap and water. Ensure adequate ventilation during cleanup.[21]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[20]

References

- 1. (2S)-2-bromobutanoic acid [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 80-58-0,2-Bromobutyric acid | lookchem [lookchem.com]

- 6. 2-ブロモ酪酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chegg.com [chegg.com]

- 11. 2-Bromobutyric acid(80-58-0) 13C NMR [m.chemicalbook.com]

- 12. 2-Bromobutyric acid [webbook.nist.gov]

- 13. 2-Bromobutyric acid [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spcmc.ac.in [spcmc.ac.in]

- 18. m.youtube.com [m.youtube.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. cdnisotopes.com [cdnisotopes.com]

- 21. benchchem.com [benchchem.com]

The Hell-Volhard-Zelinsky Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 2-bromobutanoic acid, a valuable intermediate in organic synthesis and drug development. The primary focus of this document is the Hell-Volhard-Zelinsky (HVZ) reaction, the most common and robust method for the α-bromination of carboxylic acids. This guide will detail the reaction mechanism, provide a comprehensive experimental protocol, and present key quantitative data to aid researchers in the successful synthesis and application of this versatile building block.

Introduction

This compound is a chiral carboxylic acid that serves as a key precursor in the synthesis of a variety of organic molecules, including non-natural amino acids, pharmaceuticals, and other specialty chemicals. Its utility stems from the presence of two reactive functional groups: a carboxylic acid and a bromine atom at the alpha (α) position. The α-bromo group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. The Hell-Volhard-Zelinsky (HVZ) reaction provides a direct and efficient method for the synthesis of α-bromo carboxylic acids from their parent carboxylic acids.[1][2]

The Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism

The HVZ reaction facilitates the α-bromination of a carboxylic acid in the presence of a phosphorus catalyst (typically red phosphorus or phosphorus tribromide, PBr₃) and bromine (Br₂).[3] The reaction proceeds through several key steps, which are outlined below and illustrated in the accompanying diagram.

Step 1: Formation of Acyl Bromide: The reaction is initiated by the conversion of the carboxylic acid (butanoic acid) into its more reactive acyl bromide derivative. This is achieved through the reaction of the carboxylic acid with phosphorus tribromide, which can be generated in situ from red phosphorus and bromine.[3][4][5]

Step 2: Enolization: The resulting acyl bromide readily undergoes tautomerization to form an enol intermediate. This step is crucial as it creates a nucleophilic α-carbon.[3][4][5]

Step 3: α-Bromination: The enol form of the acyl bromide then attacks a molecule of bromine in an electrophilic addition reaction. This results in the formation of the α-bromo acyl bromide.[3]

Step 4: Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed, typically during the workup with water, to yield the final product, this compound, and regenerate the HBr catalyst.[3]

Caption: Hell-Volhard-Zelinsky reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

| Parameter | Value | Reference |

| Reactants | Butanoic Acid, Bromine, Red Phosphorus (or PBr₃) | [3] |

| Typical Yield | 70-85% | [6] |

| Reaction Temperature | 100-120 °C | [6] |

| Reaction Time | 8-18 hours | [6] |

| Purification Method | Vacuum Distillation | [6] |

| Purity (Post-Purification) | >97% (GC) | [6] |

| Molecular Formula | C₄H₇BrO₂ | [7] |

| Molecular Weight | 167.00 g/mol | [7] |

| Boiling Point | 99-103 °C at 10 mmHg | |

| Density | 1.567 g/mL at 25 °C |

Detailed Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Materials:

-

Butanoic acid

-

Red phosphorus

-

Bromine

-

Water (deionized)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus (for vacuum distillation)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place butanoic acid and a catalytic amount of red phosphorus.[3]

-

Bromine Addition: Gently heat the mixture. Slowly add bromine from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.[3]

-

Reflux: After the addition of bromine is complete, continue to heat the mixture under reflux until the evolution of hydrogen bromide gas ceases. This typically takes several hours.[3]

-

Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate 2-bromobutanoyl bromide.

-

Purification: The resulting mixture is then purified by distillation under reduced pressure to yield this compound as a clear, oily liquid.[3][6]

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Key Data | Reference |

| ¹H NMR | δ (ppm): 1.09 (t, 3H, CH₃), 2.05 (m, 2H, CH₂), 4.25 (t, 1H, CHBr), 11.5 (s, 1H, COOH) | [7] |

| ¹³C NMR | δ (ppm): 12.0 (CH₃), 28.5 (CH₂), 45.5 (CHBr), 175.0 (C=O) | |

| IR (Infrared) | ν (cm⁻¹): ~2970 (O-H stretch, broad), ~1710 (C=O stretch), ~650 (C-Br stretch) | [7] |

Alternative Synthesis Routes

While the Hell-Volhard-Zelinsky reaction is the most prevalent method, other synthetic strategies can be employed to produce derivatives of this compound. For instance, nucleophilic substitution on 2-bromobutyric acid with potassium cyanide can yield 2-cyanobutanoic acid, another valuable synthetic intermediate.[8] Additionally, various protected forms of amino acids, such as N-Boc-L-glutamic acid 5-tert-butyl ester, can be chemically modified through multiple steps to yield brominated butanoic acid derivatives.[9]

Conclusion

The Hell-Volhard-Zelinsky reaction provides a reliable and efficient pathway for the synthesis of this compound, a key building block in modern organic and medicinal chemistry. By understanding the underlying mechanism and adhering to established experimental protocols, researchers can effectively produce this versatile intermediate for a wide range of applications, from the synthesis of complex natural products to the development of novel therapeutic agents. The data and procedures outlined in this guide serve as a comprehensive resource for scientists and professionals engaged in these pursuits.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Hell-Volhard-Zelinsky synthesis of 2-Bromobutanoic acid

An In-depth Technical Guide to the Hell-Volhard-Zelinsky Synthesis of 2-Bromobutanoic Acid

Abstract

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis for the α-halogenation of carboxylic acids. This guide provides a comprehensive technical overview of the synthesis of this compound from butanoic acid using this classical method. It details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and includes visualizations of the chemical pathway and experimental workflow. This document is intended to serve as a practical resource for professionals requiring a detailed understanding of this fundamental transformation for applications in fine chemical synthesis and pharmaceutical development.

Reaction Mechanism

The Hell-Volhard-Zelinsky reaction facilitates the selective α-bromination of a carboxylic acid.[1] The overall transformation involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][2] The reaction proceeds through four principal stages:

-

Formation of Acyl Bromide: Phosphorus tribromide converts the butanoic acid into the more reactive butanoyl bromide.[1][3]

-

Enolization: The butanoyl bromide, which can readily enolize, tautomerizes to its enol form. This step is crucial as it establishes the nucleophilic α-carbon.[3][4]

-

α-Bromination: The electron-rich enol intermediate attacks a molecule of bromine, resulting in the selective formation of 2-bromobutanoyl bromide at the α-position.[1][3]

-

Hydrolysis: The resulting 2-bromobutanoyl bromide is hydrolyzed during the aqueous work-up to yield the final product, this compound.[1][3]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the pKa of 2-Bromobutanoic Acid

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of this compound, an important parameter in understanding its chemical behavior and reactivity. The document covers the theoretical basis for its acidity, quantitative pKa data, and detailed experimental protocols for its determination.

Introduction to the Acidity of this compound

This compound, also known as α-bromobutyric acid, is a halogenated carboxylic acid. The position of the bromine atom on the alpha-carbon (the carbon adjacent to the carboxyl group) significantly influences the molecule's acidity. This enhanced acidity, when compared to its parent compound, butanoic acid, is a critical factor in its utility as a chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals[1].

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The presence of an electronegative substituent, such as bromine, on the α-carbon increases the acidity through an inductive electron-withdrawing effect[2][3]. The bromine atom pulls electron density away from the carboxylate group, which delocalizes and stabilizes the negative charge on the resulting anion. This stabilization facilitates the dissociation of the proton from the carboxylic acid, resulting in a lower pKa value and a stronger acid[4].

Quantitative pKa Data

The pKa value of this compound has been determined experimentally and through prediction. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-2-bromobutanoic acid, in addition to its racemic form. The pKa values for these forms, along with the parent butanoic acid for comparison, are summarized below.

| Compound Name | CAS Number | pKa Value | Temperature (°C) | Notes |

| Butanoic Acid | 107-92-6 | 4.82 | 25 | Reference |

| (±)-2-Bromobutanoic Acid | 80-58-0 | 2.95 ± 0.10 | 25 | Racemic mixture[1] |

| (S)-2-Bromobutanoic Acid | 32659-49-7 | 2.939 | 35 | [5] |

| (R)-2-Bromobutanoic Acid | 2681-94-9 | 2.95 ± 0.10 | Not Specified | Predicted value[6] |

Theoretical Basis of Acidity: The Inductive Effect

The increased acidity of this compound compared to butanoic acid is primarily due to the electron-withdrawing inductive effect (-I effect) of the bromine atom. This effect stabilizes the carboxylate anion formed upon deprotonation.

As depicted in the diagram, the electronegative bromine atom withdraws electron density from the alpha-carbon. This effect is transmitted through the sigma bonds to the carboxyl group, reducing the electron density on the oxygen atoms. This delocalization stabilizes the negative charge of the carboxylate anion, making the corresponding acid stronger.

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid[7]. It involves the gradual addition of a strong base of known concentration to a solution of the acid while monitoring the pH. The pKa is the pH at which the acid is half-neutralized.

Materials and Equipment:

-

This compound (high purity)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Deionized, CO₂-free water

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4.00, 7.00, and 10.00)

-

Magnetic stirrer and stir bar

-

Burette (Class A, 25 or 50 mL)

-

Beaker (100 mL)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Acid Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water in a beaker to create a solution of approximately 0.05 M.

-

Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration: Begin stirring the acid solution gently. Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. As the pH begins to change more rapidly, decrease the increment size to obtain more data points around the equivalence point. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and identifying the volume at which this value is maximal.

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Conclusion

The pKa value of this compound, approximately 2.95, is significantly lower than that of butanoic acid, a direct consequence of the inductive electron-withdrawing effect of the alpha-bromine substituent. This property is fundamental to its chemical reactivity and its application in organic synthesis. Accurate determination of its pKa can be reliably achieved through standard laboratory techniques such as potentiometric titration, providing essential data for reaction optimization and the development of new chemical entities.

References

Spectroscopic Profile of 2-Bromobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromobutanoic acid (α-Bromobutyric acid), a valuable building block in organic synthesis and drug development. The following sections detail the characteristic spectral signatures obtained from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | COOH |

| ~4.3 | Triplet (t) | 1H | CHBr |

| ~2.1 | Multiplet (m) | 2H | CH₂ |

| ~1.1 | Triplet (t) | 3H | CH₃ |

Solvent: CDCl₃; Reference: TMS (0.00 ppm). Data compiled from multiple sources.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O |

| ~45-55 | CHBr |

| ~25-35 | CH₂ |

| ~10-15 | CH₃ |

Solvent: CDCl₃. Data compiled from multiple sources.[3][4][5][6]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| ~2500-3300 | O-H stretch | Broad band, characteristic of a carboxylic acid |

| ~1710 | C=O stretch | Strong absorption |

| ~600-700 | C-Br stretch | In the fingerprint region |

Sample preparation: Neat or as a KBr pellet.[1][3][7][8][9]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

| 166/168 | [M]⁺, Molecular Ion | Characteristic 1:1 isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br) |

| 121/123 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 41 | C₃H₅⁺ | Common fragment in alkyl chains |

Ionization method: Electron Ionization (EI).[10][11][12][13][14]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized for standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[15]

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[2][10]

-

Parameters:

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

3. ¹³C NMR Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 75 MHz or higher).

-

Parameters:

-

Processing: Similar to ¹H NMR processing.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).[16]

-

Place a second salt plate on top to create a thin liquid film.

2. Sample Preparation (KBr Pellet):

-

Mix 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder.[15]

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[15]

3. Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.[15]

-

Procedure:

-

Record a background spectrum of the empty sample holder or the clean salt plates/KBr pellet.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.[3][15]

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

-

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile compound like this compound, direct injection or Gas Chromatography (GC) coupling can be used.

-

The sample is introduced into the ion source where it is vaporized.

2. Ionization:

-

Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Process: The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

3. Mass Analysis:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Procedure: The resulting ions are separated based on their mass-to-charge ratio (m/z).

4. Data Acquisition:

-

The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z ratio.[3] The spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.[3]

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for NMR spectroscopy.

References

- 1. benchchem.com [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Bromobutyric acid(80-58-0) 13C NMR spectrum [chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Bromobutyric acid(80-58-0) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Bromobutyric acid [webbook.nist.gov]

- 10. This compound | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromobutyric acid [webbook.nist.gov]

- 12. 2-Bromobutyric acid [webbook.nist.gov]

- 13. 2-Bromobutyric acid(80-58-0) MS spectrum [chemicalbook.com]

- 14. 2-Bromobutyric acid [webbook.nist.gov]

- 15. benchchem.com [benchchem.com]

- 16. webassign.net [webassign.net]

The Core Reactivity of Alpha-Halocarboxylic Acids: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Alpha-halocarboxylic acids are a pivotal class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carboxylic acid moiety. This unique structural arrangement confers a distinct reactivity profile, making them invaluable intermediates in organic synthesis and key pharmacophores in drug design. This technical guide provides an in-depth exploration of the fundamental reactivity of alpha-halocarboxylic acids, encompassing their synthesis, key chemical transformations, and applications in medicinal chemistry. Quantitative data on their physicochemical properties and reaction kinetics are presented in structured tables for comparative analysis. Detailed experimental protocols for seminal reactions are provided to facilitate practical application. Furthermore, reaction mechanisms and experimental workflows are visually elucidated using Graphviz diagrams to enhance comprehension.

Introduction

Alpha-halocarboxylic acids, with the general structure RCH(X)COOH, are bifunctional molecules whose chemical behavior is dominated by the interplay between the electron-withdrawing halogen atom and the adjacent carboxyl group. The halogen atom significantly enhances the acidity of the carboxylic proton and activates the α-carbon towards nucleophilic attack.[1] These compounds serve as versatile building blocks for the synthesis of a wide array of more complex molecules, including α-amino acids, α-hydroxy acids, and various heterocyclic systems.[1][2] Their utility extends into the realm of drug development, where the alpha-haloacid motif can act as a warhead for irreversible enzyme inhibition or as a scaffold for the design of potent and selective therapeutic agents.

Synthesis of Alpha-Halocarboxylic Acids

The primary method for the synthesis of α-halocarboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction involves the treatment of a carboxylic acid containing an α-hydrogen with a halogen (typically bromine or chlorine) in the presence of a catalytic amount of phosphorus or a phosphorus trihalide (e.g., PBr₃).[1]

The reaction proceeds via the initial formation of an acyl halide, which readily enolizes. The enol form then reacts with the halogen to afford the α-halogenated acyl halide, which is subsequently hydrolyzed to the final α-halocarboxylic acid product.

Physicochemical Properties: Acidity

The presence of an electronegative halogen atom at the α-position significantly increases the acidity of the carboxylic acid due to the inductive effect. The halogen atom helps to stabilize the negative charge of the carboxylate conjugate base.[1] This is reflected in the lower pKa values of α-halocarboxylic acids compared to their non-halogenated parent compounds.

| Compound | Halogen | pKa (at 25°C) |

| 2-Chloropropanoic acid | Chlorine | 2.80 - 2.96 |

| 2-Bromopropanoic acid | Bromine | 2.97 |

| 2-Iodopropanoic acid | Iodine | 3.11 |

Table 1: pKa values of selected α-halopropanoic acids, demonstrating the influence of the α-halogen on acidity.

Core Reactivity

The reactivity of α-halocarboxylic acids is primarily centered around two key transformations: nucleophilic substitution at the α-carbon and reactions involving the carboxyl group.

Nucleophilic Substitution (Sₙ2) Reactions

The α-carbon of an alpha-halocarboxylic acid is electrophilic and susceptible to attack by nucleophiles, proceeding via an Sₙ2 mechanism. The electron-withdrawing nature of the adjacent carbonyl group enhances the reactivity of the α-carbon towards nucleophilic displacement of the halide.[3] Primary α-halogenated carbonyls exhibit significantly higher Sₙ2 reaction rates compared to corresponding primary aliphatic halides.[3]

A cornerstone application of this reactivity is the synthesis of α-amino acids . Reaction of an α-bromo carboxylic acid with an excess of ammonia (B1221849) results in the formation of an α-amino acid.[1][2]

Elimination Reactions

Under the influence of a strong, non-nucleophilic base, α-halocarboxylic acids can undergo elimination reactions to form α,β-unsaturated carboxylic acids. The kinetics of these reactions can be influenced by the nature of the halogen and the reaction conditions. For instance, the gas-phase elimination of 2-bromopropionic acid follows a first-order rate law.[4]

| Reactant | Rate Equation | Activation Energy (Ea) |

| 2-Bromopropionic acid | log k₁(s⁻¹) = (12.41 ± 0.29) − (180.3 ± 3.4)kJ mol⁻¹(2.303RT)⁻¹ | 180.3 ± 3.4 kJ/mol |

Table 2: Kinetic data for the gas-phase elimination of 2-bromopropionic acid.[4]

Reactions of the Carboxyl Group

The carboxyl group of α-halocarboxylic acids can undergo typical reactions such as esterification and amide formation. Furthermore, α-haloesters are important substrates in several name reactions.

-